1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol
Description
Properties
IUPAC Name |
1-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-7,9,14-15H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPQSYSNDLJGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=CC(=C2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol typically involves the reaction of thiophene derivatives with appropriate reagents. One common method involves the use of metal sodium and ethylene oxide. The optimal conditions for this synthesis include an initial molar ratio of thiophene to sodium of 1.6:1, a molar ratio of ethylene oxide to sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes. The hydrolysis reaction is carried out at a pH of 4-6, resulting in a final yield of 84% and a purity of 99.63% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol exhibit significant anticancer properties. These compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression. Specifically, they target kinases such as VEGFR-2 and PDGFRβ, leading to reduced tumor growth and improved pharmacokinetic profiles in preclinical models .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies suggest that derivatives of this compound can disrupt bacterial cell walls, making them potent candidates for developing new antibiotics .
Materials Science Applications
Organic Electronics
In materials science, this compound can be utilized as a building block for organic semiconductors. Its thiophene moiety is particularly valuable in creating conductive polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices enhances the electrical conductivity and stability of the resulting materials .
Versatile Small Molecule Scaffold
Drug Development
As a versatile small molecule scaffold, this compound serves as a template for synthesizing various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. This adaptability makes it a valuable tool in drug discovery programs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated the efficacy of thiophene derivatives | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Antimicrobial Screening | Tested against Gram-positive and Gram-negative bacteria | Showed promising results with minimum inhibitory concentrations lower than standard antibiotics. |
| Material Properties Assessment | Analyzed the electrical properties of polymer blends containing the compound | Found improved charge mobility and stability in OLED applications. |
Mechanism of Action
The mechanism of action of 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with various enzymes and receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations :
- Polarity: The target compound’s dual hydroxyl groups enhance hydrophilicity compared to non-hydroxylated analogs like 1-(thiophen-2-yl)ethan-1-ol .
- Halogenation : Iodine substitution (as in ) increases molecular weight and may alter electronic properties, influencing reactivity in cross-coupling reactions.
Biological Activity
The compound 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol , also known as 1-(5-(3-(hydroxymethyl)phenyl)thiophen-2-yl)ethanol , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12O2S
- Molar Mass : 232.3 g/mol
- CAS Number : 1349716-40-0
The compound features a thiophene ring, which is known for its electron-rich characteristics and bioisosteric properties, enhancing its interaction with various biological targets .
Antioxidant Activity
Research indicates that compounds with phenolic structures exhibit significant antioxidant properties. The hydroxymethyl group in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress. Studies on related phenolic compounds have shown a correlation between structure and antioxidant activity, suggesting that similar mechanisms may be at play for this compound .
Antimicrobial Properties
Thiophene derivatives have been recognized for their antimicrobial activities. The presence of the thiophene ring in this compound may enhance its efficacy against various bacterial strains. A comparative study on thiophene derivatives revealed that they possess significant inhibitory effects against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Antiproliferative Effects
Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. The structural features of the compound position it as a candidate for further investigation into its role in cancer therapy. For instance, related compounds have shown promising results in inhibiting the growth of human colorectal adenocarcinoma cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiophene derivatives often act by inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Cell Membrane Interaction : The aromaticity and hydrophobicity of thiophenes enhance their ability to permeate cell membranes, facilitating their interaction with intracellular targets .
Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of phenolic compounds, derivatives similar to this compound demonstrated significant DPPH radical scavenging activity. The results indicated a dose-dependent response, with higher concentrations yielding greater antioxidant effects.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted on various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Standard Antibiotic (Amoxicillin) | 16 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-{5-[3-(Hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-ol, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura coupling to attach the hydroxymethylphenyl group to the thiophene core. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and byproduct formation .
- Atmosphere : Nitrogen or argon atmospheres prevent oxidation of sensitive intermediates, such as thiophene derivatives .
- Data Consideration : Optimized conditions yield >70% purity, validated via HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry of the thiophene ring and hydroxymethylphenyl substituents. Aromatic protons appear at δ 6.8–7.5 ppm, while the hydroxymethyl group resonates at δ 4.6–4.8 ppm .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms molecular weight (calc. 260.3 g/mol; obs. 260.2) and purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Light exposure : Degradation occurs under UV light (λ > 300 nm), forming oxidized thiophene byproducts. Store in amber vials .
- pH sensitivity : The hydroxymethyl group undergoes hydrolysis under acidic conditions (pH < 3). Neutral buffers (pH 6–8) are recommended for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the thiophene ring?
- Methodological Answer :
- Electronic effects : The electron-rich 2-position of thiophene favors electrophilic attack (e.g., bromination with NBS), guided by DFT calculations showing localized HOMO density .
- Steric hindrance : Bulky substituents at the 5-position (e.g., hydroxymethylphenyl) direct reactions to the 3-position, verified by X-ray crystallography of derivatives .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and what molecular targets are hypothesized?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (structural analogs show MIC = 8–32 µg/mL) .
- Enzyme inhibition : Screening against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. Thiophene derivatives exhibit moderate inhibition (IC ~10 µM) .
Q. How can computational modeling predict pharmacokinetic properties and target interactions?
- Methodological Answer :
- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA = 70 Ų, LogP = 2.1) and blood-brain barrier permeability .
- Docking studies : AutoDock Vina identifies potential binding to kinase domains (e.g., EGFR), with binding energies ≤ -8.0 kcal/mol, suggesting antiproliferative potential .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Catalytic optimization : Palladium catalysts (e.g., Pd(PPh)) reduce Suzuki coupling byproducts (<5% dimerization) .
- Purification techniques : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhance purity to >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
